molecular formula C13H15ClN2O2 B1463530 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride CAS No. 1240134-87-5

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride

Cat. No.: B1463530
CAS No.: 1240134-87-5
M. Wt: 266.72 g/mol
InChI Key: VCTVACHLTXFEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of related compounds often involves reactions such as acylation, chlorination, and Friedel-Crafts reactions .

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazole derivatives are recognized for their significance in medicinal chemistry, owing to their wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles involves various methods, including condensation and cyclization, highlighting their potential as pharmacophores and useful synthons in organic synthesis (A. M. Dar & Shamsuzzaman, 2015). This versatility underpins the application of pyrazole derivatives in developing new therapeutic agents.

Benzoic Acid Derivatives and Their Impact

Benzoic acid derivatives, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been synthesized and explored for their spectroscopic and structural properties. These compounds, derived from reactions involving chloral and substituted anilines followed by thioglycolic acid, demonstrate the broad utility of benzoic acid frameworks in synthesizing heterocyclic compounds with potential biological and chemical applications (R. Issac & J. Tierney, 1996).

Properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17;/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTVACHLTXFEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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